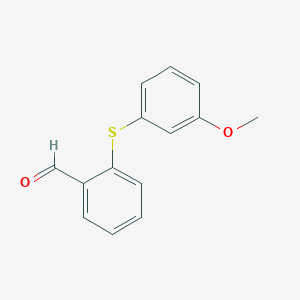

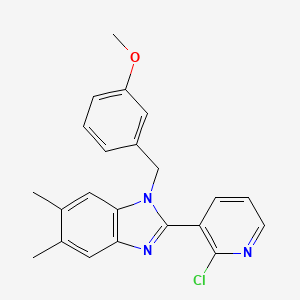

2-(3-Methoxyphenylthio)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

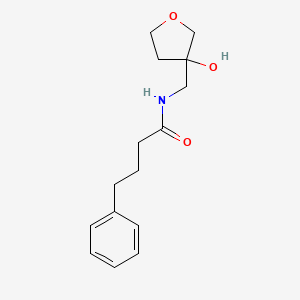

The molecular structure of “2-(3-Methoxyphenylthio)benzaldehyde” is represented by the formula C14H12O2S. More detailed structural information, such as 2D or 3D molecular structures, was not found in the search results.科学的研究の応用

Chemical Structure Analysis and Spectroscopy

C-H...O Bonded Dimers in 2-Methoxy-Benzaldehyde The crystal structure of 2-methoxy-benzaldehyde revealed intra- and intermolecular C–H...O short contacts, the strongest forming a dimer linked by C@O and C(3)–H groups of adjacent molecules. In liquid state, a dimerization equilibrium was inferred from a split in the carbonyl stretching mode. B3LYP/6-31G* ab initio calculations evaluated the structure of C–H...O interactions. A blue shift in the C–H stretching mode was experimentally identified in both solid and liquid phases, linked to these interactions (Ribeiro-Claro et al., 2002).

Applications in Green Chemistry and Organic Synthesis

Ionic Liquids in Green Chemistry An undergraduate project highlighted the use of ionic liquid dimethylimidazolium methylsulfate as a recyclable catalyst/reaction medium for Knoevenagel condensation and the preparation of 3-(methoxycarbonyl)coumarin. This showcased the application of ionic liquids in fostering green chemistry principles and innovative chemical research methodologies (Verdía et al., 2017).

Synthesis of 2-(alkylamino)-1-arylethanols Benzaldehydes reacted with nonstabilized azomethine ylides to yield 5-aryloxazolidines as intermediates. These intermediates were transformed into 2-(alkylamino)-1-arylethanols, showcasing the versatility of benzaldehydes in organic synthesis (Moshkin & Sosnovskikh, 2013).

Polymer Synthesis and Characterization

Synthesis of Bis-aldehyde Monomers and Conductive Polyazomethines Bis-aldehyde monomers like 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde were synthesized and polymerized to yield poly(azomethine)s. These polymers exhibited high electrical conductivity, showcasing the potential of these materials in electronic applications (Hafeez et al., 2019).

Safety and Hazards

The safety data sheet for benzaldehyde, a related compound, indicates that it is combustible, harmful if inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing in the mist or vapors, to use it only outdoors or in a well-ventilated area, and to avoid releasing it into the environment .

特性

IUPAC Name |

2-(3-methoxyphenyl)sulfanylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-16-12-6-4-7-13(9-12)17-14-8-3-2-5-11(14)10-15/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOXPJFTYXYFPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)SC2=CC=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

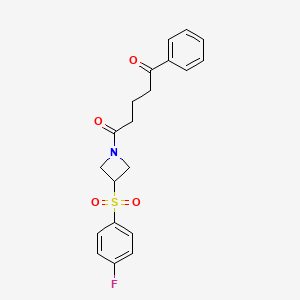

![N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2374926.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2374936.png)

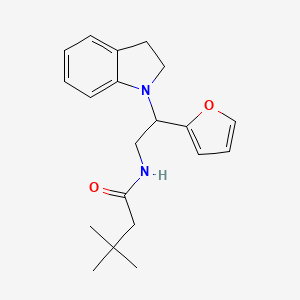

![2-(2-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2374937.png)

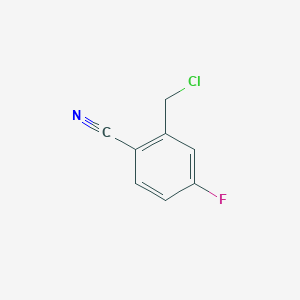

![Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2374942.png)